molecular formula C25H28N4O2S B605932 BAY 293 Negative Control CAS No. 2244904-69-4

BAY 293 Negative Control

Cat. No. B605932
CAS RN: 2244904-69-4
M. Wt: 448.58
InChI Key: WEGLOYDTDILXDA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY 293 Negative Control, also known as BAY 294, is a negative control for BAY 293 . Its chemical name is (S)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophene-2-yl]ethyl]quinazolin-4-amine . It is intended for laboratory research use only .


Molecular Structure Analysis

The molecular weight of BAY 293 Negative Control is 448.58 . Its molecular formula is C25H28N4O2S . The exact mass is 448.19 . The elemental analysis shows that it contains C (66.94%), H (6.29%), N (12.49%), O (7.13%), and S (7.15%) .


Physical And Chemical Properties Analysis

BAY 293 Negative Control is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C . The product is stable and soluble, particularly in solution .

Mechanism of Action

Target of Action

The primary target of BAY 293 Negative Control, also known as BAY-294, is SOS1 . SOS1, or Son of Sevenless homolog 1, is a guanine nucleotide exchange factor (GEF) and activator of RAS . RAS proteins are major oncogenes, and mutations in the RAS genes occur frequently in human cancers .

Mode of Action

BAY 293 Negative Control disrupts the interaction between KRAS and its exchange factor SOS1 . It selectively inhibits the KRAS–SOS1 interaction with an IC50 of 21 nM . This inhibition impairs the activation of RAS in tumor cells .

Biochemical Pathways

The inhibition of the KRAS-SOS1 interaction by BAY 293 Negative Control affects the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways . These pathways are essential for cell survival and proliferation . By inhibiting the activation of RAS, BAY 293 Negative Control can downregulate these pathways .

Pharmacokinetics

It is soluble to 100 mm in dmso and ethanol , which could potentially impact its bioavailability.

Result of Action

BAY 293 Negative Control inhibits the activation of RAS in HeLa cells, with IC50 values in the submicromolar range . It shows efficient antiproliferative activity against wild-type KRAS cell lines (K-562, MOLM-13) and cell lines with KRASG12C mutation (NCI-H358, Calu-1), with IC50s between 1000 to 3500 nM . Furthermore, it efficiently inhibits pERK levels in K-562 cells after incubation for 60 minutes without affecting total protein levels of ERK .

Action Environment

It is noted that sos1 inhibition has synergistic antiproliferative potential when combined with direct covalent krasg12c inhibitors . This suggests that the efficacy of BAY 293 Negative Control could potentially be influenced by the presence of other compounds in the environment.

properties

IUPAC Name

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGLOYDTDILXDA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BAY 293 Negative Control

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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